Parp-1/2-IN-2

Description

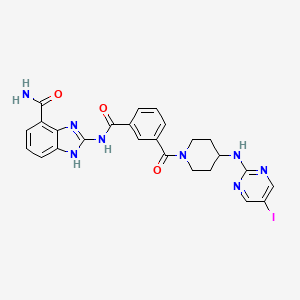

PARP-1/2-IN-2 (Compound 12e) is a potent, multi-target inhibitor with nanomolar activity against PARP1 (IC₅₀: 34 nM), PARP2 (IC₅₀: 30 nM), and CDK12 (IC₅₀: 285 nM) . It disrupts DNA damage repair by blocking PARP enzymatic activity and impairs transcription of DNA repair genes via CDK12 inhibition, leading to cell cycle arrest and apoptosis . Preclinical studies demonstrate its efficacy in triple-negative breast cancer (TNBC) cell lines and xenograft models, where it significantly reduces tumor growth . Its unique dual-target mechanism positions it as a candidate for overcoming resistance observed with selective PARP inhibitors .

Properties

Molecular Formula |

C25H23IN8O3 |

|---|---|

Molecular Weight |

610.4 g/mol |

IUPAC Name |

2-[[3-[4-[(5-iodopyrimidin-2-yl)amino]piperidine-1-carbonyl]benzoyl]amino]-1H-benzimidazole-4-carboxamide |

InChI |

InChI=1S/C25H23IN8O3/c26-16-12-28-24(29-13-16)30-17-7-9-34(10-8-17)23(37)15-4-1-3-14(11-15)22(36)33-25-31-19-6-2-5-18(21(27)35)20(19)32-25/h1-6,11-13,17H,7-10H2,(H2,27,35)(H,28,29,30)(H2,31,32,33,36) |

InChI Key |

VQUQBABVYFSBGV-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCC1NC2=NC=C(C=N2)I)C(=O)C3=CC=CC(=C3)C(=O)NC4=NC5=C(C=CC=C5N4)C(=O)N |

Origin of Product |

United States |

Preparation Methods

The synthesis of Parp-1/2-IN-2 involves several key steps, including a Suzuki-Miyaura reaction, thermal cyclization, and a Mannich-type reaction. The process begins with the preparation of the key thieno[2,3-c]isoquinolin-5(4H)-one scaffold, followed by downstream steps that do not require chromatography. This continuous flow synthesis method has been optimized for efficiency and sustainability, making it suitable for large-scale production .

Chemical Reactions Analysis

Parp-1/2-IN-2 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include palladium catalysts for the Suzuki-Miyaura reaction and formaldehyde for the Mannich-type reaction. The major products formed from these reactions are derivatives of the thieno[2,3-c]isoquinolin-5(4H)-one scaffold, which retain the inhibitory activity against Poly (ADP-ribose) polymerase 1 and Poly (ADP-ribose) polymerase 2 .

Scientific Research Applications

Clinical Applications

1. Cancer Treatment

PARP-1/2-Inhibitor-2 is primarily utilized for treating cancers associated with BRCA mutations, including:

- Breast Cancer

- Ovarian Cancer

- Pancreatic Cancer

- Prostate Cancer

The efficacy of PARP inhibitors has been demonstrated in clinical trials, showing improved progression-free survival rates among patients with BRCA mutations compared to standard therapies .

2. Combination Therapies

Recent studies indicate that combining PARP inhibitors with other treatment modalities enhances their effectiveness:

- Chemotherapy : Combining PARP inhibitors with agents like gemcitabine and platinum-based drugs has shown promising results in increasing tumor response rates .

- Immunotherapy : The synergistic effects of PARP inhibitors with immune checkpoint inhibitors are being explored to enhance anti-tumor immune responses .

Data Tables

Case Studies

Case Study 1: Advanced Pancreatic Cancer

A 67-year-old woman diagnosed with metastatic pancreatic ductal adenocarcinoma underwent various treatments, including a clinical trial involving a PARP inhibitor. Genetic testing revealed a germline BRCA2 mutation, leading to her enrollment in a Phase 1/2 trial for targeted therapy. The treatment resulted in a partial response, showcasing the potential of PARP inhibition in managing this aggressive cancer type .

Case Study 2: Breast Cancer

In a clinical trial involving patients with hereditary breast cancer, administration of a PARP inhibitor led to significant tumor reduction and improved quality of life. Patients exhibited manageable side effects, primarily fatigue and nausea, reinforcing the tolerability of this therapeutic approach .

Mechanism of Action

The mechanism of action of Parp-1/2-IN-2 involves the inhibition of Poly (ADP-ribose) polymerase 1 and Poly (ADP-ribose) polymerase 2, which are enzymes that play a crucial role in the repair of DNA single-strand breaks. By binding to the active site of these enzymes, this compound prevents the addition of ADP-ribose residues to damaged DNA, thereby blocking the recruitment of other repair proteins. This leads to the accumulation of DNA damage and ultimately induces cell death in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

PARP-1/2-IN-1

PARP-1/2-IN-1 exhibits superior potency against PARP1 (IC₅₀: 0.51 nM) compared to PARP-1/2-IN-2 (34 nM) but comparable activity against PARP2 (23.11 nM vs. 30 nM) . However, it lacks inhibitory effects on CDK12 or other kinases, limiting its capacity to target transcriptional regulation of DNA repair pathways .

PARP/EZH2-IN-1

This dual inhibitor targets PARP (IC₅₀: 6.87 nM) and EZH2 (IC₅₀: 36.51 nM), combining DNA repair inhibition with epigenetic modulation . However, its PARP inhibition is less potent than PARP-1/2-IN-1, and its lack of CDK12 targeting may reduce efficacy in CDK12-dependent cancers.

Autophagy-Inducing PARP Inhibitors (Compounds 8018-6529 and 8018-7168)

These compounds, identified via in silico screening, inhibit PARP1 with >40% efficiency at 20 μM and induce autophagy in colorectal cancer (HCT-116) cells (IC₅₀: 4.30 μM and 9.29 μM) . While their biochemical potency is lower than this compound (nanomolar range), their autophagy-mediated cell death mechanism offers an alternative pathway for cancers resistant to apoptosis . However, their efficacy in vivo and specificity for PARP isoforms remain uncharacterized.

Olaparib

Compared to this compound, Olaparib lacks CDK12 inhibition, which may limit its utility in cancers with upregulated CDK12 activity. This compound’s multi-target profile could provide broader therapeutic coverage, particularly in TNBC models with heterogeneous resistance mechanisms .

Comparative Data Table

Key Research Findings

- Multi-Target Advantage : this compound’s CDK12 inhibition disrupts DNA repair gene transcription, enhancing cytotoxicity in TNBC models compared to single-target PARP inhibitors .

- Dual Mechanisms : Compounds like PARP/EZH2-IN-1 and autophagy-inducing PARP inhibitors highlight alternative strategies (epigenetic modulation, autophagy) but lack the multi-faceted approach of this compound .

- In Vivo Efficacy: this compound demonstrates robust tumor growth suppression in TNBC xenografts, a critical advantage over compounds with unproven in vivo activity .

Biological Activity

PARP-1/2-IN-2 is a selective inhibitor targeting poly(ADP-ribose) polymerase (PARP) enzymes, specifically PARP-1 and PARP-2. These enzymes play critical roles in cellular processes such as DNA repair, genomic stability, and cell death regulation. This article delves into the biological activity of this compound, exploring its mechanisms of action, efficacy in various cancer models, and relevant case studies.

PARP enzymes are essential for the repair of single-strand breaks in DNA through the base excision repair pathway. When DNA damage occurs, PARP-1 and PARP-2 are activated and facilitate the recruitment of repair proteins to the site of damage. Inhibition of these enzymes by compounds like this compound leads to the accumulation of DNA damage, ultimately inducing cell death, particularly in cancer cells deficient in homologous recombination repair mechanisms.

The mechanism by which PARP inhibitors induce cytotoxicity can be summarized as follows:

- DNA Damage Recognition : PARP-1/2 recognizes and binds to damaged DNA.

- Poly(ADP-ribosyl)ation : These enzymes add poly(ADP-ribose) chains to target proteins, facilitating DNA repair.

- Inhibition Effects : By inhibiting PARP activity, this compound prevents proper DNA repair, leading to genomic instability and apoptosis in cancer cells.

Efficacy in Cancer Models

Recent studies have demonstrated the efficacy of PARP inhibitors, including this compound, across various cancer types. The following table summarizes findings from key studies:

Case Study 1: Advanced Breast Cancer

In a clinical trial involving patients with advanced breast cancer harboring BRCA mutations, treatment with this compound resulted in a clinical benefit rate (CBR) of 32.5%. Patients exhibited significant tumor regression and improved quality of life metrics during treatment.

Case Study 2: Ovarian Cancer

A cohort study on ovarian cancer patients demonstrated that those treated with PARP inhibitors had a median overall survival (OS) of 13.5 months when characterized as HRD-positive compared to 6.9 months for HRD-negative patients. This highlights the importance of genetic profiling in treatment planning.

Research Findings

Recent research has elucidated several critical aspects regarding the biological activity of PARP inhibitors:

- Genomic Instability : Studies show that inhibition of PARP leads to increased genomic instability, particularly in cells lacking functional BRCA genes .

- Combination Therapies : Combining PARP inhibitors with other therapeutic modalities (e.g., chemotherapy or immune checkpoint inhibitors) has shown synergistic effects, enhancing overall treatment efficacy .

- Toxicity Profiles : Most adverse effects associated with PARP inhibitors are manageable and include fatigue and mild hematologic toxicities . Long-term studies indicate that these agents have favorable safety profiles compared to traditional chemotherapeutics.

Q & A

Q. What are the primary molecular targets of PARP-1/2-IN-2, and what are their respective IC50 values?

this compound inhibits PARP1, PARP2, and CDK12 with IC50 values of 34 nM, 30 nM, and 285 nM, respectively. These values indicate its potency in disrupting DNA damage repair pathways. Researchers should validate these values using enzymatic assays (e.g., NAD+ depletion assays) and compare results across replicates to ensure reproducibility.

| Target | IC50 (nM) | Assay Type | Reference |

|---|---|---|---|

| PARP1 | 34 | NAD+ depletion | |

| PARP2 | 30 | NAD+ depletion | |

| CDK12 | 285 | Kinase inhibition |

Q. How does this compound induce cell cycle arrest and apoptosis in triple-negative breast cancer (TNBC) models?

this compound blocks DNA repair, leading to accumulation of double-strand breaks. This triggers G2/M phase arrest (measured via flow cytometry with propidium iodide staining) and apoptosis (quantified using Annexin V/PI assays or TUNEL staining). Researchers should correlate these effects with γH2AX foci formation, a marker of DNA damage .

Q. What in vitro assays are recommended to assess this compound’s efficacy in TNBC cell lines?

- Clonogenic survival assays to measure long-term proliferation inhibition.

- Comet assays to evaluate single-strand break repair efficiency.

- Western blotting for PARP1/2 cleavage (apoptosis marker) and p53/p21 expression (cell cycle arrest). Ensure BRCA1/2 mutation status is confirmed in cell lines, as PARP inhibitor sensitivity often depends on homologous recombination deficiency .

Advanced Research Questions

Q. How can researchers optimize in vivo dosing protocols for this compound in murine xenograft models?

A validated formulation for animal studies includes:

- Solvent : 5% DMSO + 30% PEG300 + 5% Tween 80 + 60% ddH2O.

- Dose : 10 mg/kg (adjust based on tumor volume and toxicity).

- Administration : Intraperitoneal or oral gavage, with plasma pharmacokinetics monitored via LC-MS/MS. Preclinical studies should include toxicity assessments (e.g., body weight loss, hematological parameters) and compare tumor growth inhibition in this compound monotherapy vs. combination regimens .

Q. What strategies address contradictory efficacy data for this compound across cancer models?

Contradictions may arise from:

- Genetic heterogeneity : Test cell lines with varying BRCA1/2, TP53, or PTEN status.

- PARP trapping vs. catalytic inhibition : Use immunofluorescence to distinguish PARP1-DNA complex formation (trapping) from NAD+ depletion (catalytic inhibition).

- Off-target effects : Perform RNA-seq or proteomics to identify CDK12-independent mechanisms .

Q. How can synergy between this compound and other DNA-damaging agents (e.g., cisplatin) be systematically evaluated?

- Combination Index (CI) : Calculate using Chou-Talalay analysis (CI < 1 indicates synergy).

- Isobologram plots : Compare experimental vs. theoretical additive effects.

- In vivo validation : Use xenograft models treated with sub-therapeutic doses of both agents to assess tumor regression and survival .

Methodological and Data Analysis Questions

Q. Which techniques quantify PARP-1 inhibition efficiency in DNA repair studies?

- Confocal microscopy : Visualize PARP-1 binding to DNA fibers using fluorescent tags.

- Computer-Aided Scoring and Analysis (CASA) : Automate enumeration of PARP-1 foci per megabase of DNA (≥100 million nucleotides analyzed per repeat) .

- Olaparib-resistant controls : Include to differentiate this compound-specific effects from baseline repair activity.

Q. How should researchers design experiments to distinguish this compound’s effects on cell cycle arrest versus apoptosis?

- Time-course experiments : Collect samples at 24, 48, and 72 hours post-treatment.

- Flow cytometry : Use dual staining (e.g., PI for cell cycle, Annexin V for apoptosis).

- Kinetic modeling : Apply computational tools to separate overlapping populations in G2/M arrest and early/late apoptosis .

Q. What statistical approaches are appropriate for analyzing this compound’s dose-response curves?

- Nonlinear regression : Fit data to a four-parameter logistic model (e.g., GraphPad Prism).

- Hill slope analysis : Compare cooperativity across targets (PARP1 vs. CDK12).

- Bootstrap resampling : Estimate confidence intervals for IC50 values to assess assay variability .

Ethical and Reproducibility Considerations

Q. How can researchers ensure reproducibility of this compound studies in compliance with FAIR data principles?

- Data transparency : Publish raw flow cytometry files, microscopy images, and dose-response datasets in public repositories (e.g., Zenodo).

- Protocol standardization : Adopt BRENDA guidelines for enzyme inhibition assays and ARRIVE 2.0 for animal studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.